2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

Description

Systematic Nomenclature and Isomeric Considerations

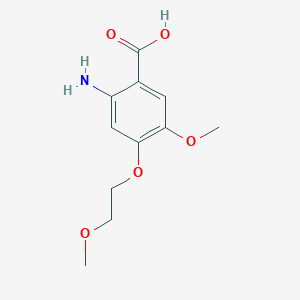

The IUPAC name 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid reflects the substituent positions on the benzene ring:

- Position 2 : Amino group (-NH₂)

- Position 4 : 2-methoxyethoxy group (-OCH₂CH₂OCH₃)

- Position 5 : Methoxy group (-OCH₃)

- Carboxylic acid group : Attached to the benzene ring at position 1 (implied by the "benzoic acid" suffix).

The compound’s molecular formula is C₁₁H₁₅NO₅ , with a molecular weight of 241.25 g/mol . No constitutional isomers are possible due to the fixed substituent positions. Stereoisomerism is absent as all substituents are attached to the planar aromatic ring.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₅ | |

| CAS Number | 923200-99-1 | |

| SMILES | COCCOC1=C(C=C(C(=C1)N)C(=O)O)OC |

Molecular Geometry and Conformational Analysis

The benzene ring adopts a planar geometry due to sp² hybridization. Substituents are oriented to minimize steric hindrance:

- Amino group : Ortho to the carboxylic acid group, enabling potential intramolecular hydrogen bonding.

- 2-methoxyethoxy group : Positioned meta to the amino group, extending into a non-planar conformation due to the ethoxy chain.

- Methoxy group : Para to the amino group, contributing to electronic delocalization.

Crystallographic data for analogous compounds (e.g., anthranilic acid) indicate coplanar arrangements of aromatic rings with substituents. However, the 2-methoxyethoxy group’s flexibility may introduce conformational variability in the ethoxy chain.

Electron Distribution in the Aromatic System

The electron density distribution is influenced by resonance and inductive effects:

- Electron-donating groups :

- Amino group (Position 2) : Donates electrons via resonance, activating the ring toward electrophilic substitution.

- Methoxy group (Position 5) : Donates electrons through resonance, increasing electron density at positions ortho and para.

- 2-methoxyethoxy group (Position 4) : The ethoxy chain donates electrons via resonance, though less effectively than direct methoxy substitution.

- Electron-withdrawing group :

- Carboxylic acid (Position 1) : Withdraws electrons inductively, deactivating the ring and directing electrophiles to meta positions.

Resonance Effects : The amino and methoxy groups stabilize positive charge through conjugation, while the carboxylic acid group destabilizes it. This balance creates a complex electronic landscape, with high electron density at positions 3 and 5.

Properties

IUPAC Name |

2-amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-3-4-17-10-6-8(12)7(11(13)14)5-9(10)16-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITVTTWDAMHBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Esterification and Ether Formation

The synthesis typically begins with methyl 2-hydroxy-5-methoxybenzoate. Introduction of the 2-methoxyethoxy group proceeds via Williamson ether synthesis:

$$

\text{Methyl 2-hydroxy-5-methoxybenzoate} + \text{2-methoxyethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl 2-(2-methoxyethoxy)-5-methoxybenzoate}

$$

Reaction conditions:

- Temperature : 80–100°C

- Time : 12–24 hours

- Yield : 68–75%

The choice of base significantly impacts regioselectivity. Potassium carbonate in dimethylformamide (DMF) suppresses O-alkylation at the 4-position, favoring the desired 2-substitution.

Nitration and Reduction to Install Amino Group

Nitration at the 4-position introduces a nitro group, followed by reduction to amine:

$$

\text{Methyl 2-(2-methoxyethoxy)-5-methoxybenzoate} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}4} \text{Methyl 4-nitro-2-(2-methoxyethoxy)-5-methoxybenzoate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Methyl 4-amino-2-(2-methoxyethoxy)-5-methoxybenzoate}

$$

Critical Parameters :

- Nitration temperature: 0–5°C prevents over-nitration

- Catalytic hydrogenation pressure: 30–50 psi H₂

- Total yield for two steps: 58–63%

Convergent Synthesis via Buchwald–Hartwig Amination

Recent advances employ palladium-catalyzed cross-coupling to streamline amino group installation:

$$

\text{Methyl 4-bromo-2-(2-methoxyethoxy)-5-methoxybenzoate} + \text{NH}3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{XantPhos}} \text{Methyl 4-amino-2-(2-methoxyethoxy)-5-methoxybenzoate}

$$

Optimized Conditions :

This method circumvents hazardous nitration steps but requires expensive catalysts. Industrial adoption remains limited due to cost constraints.

Hydrolysis to Carboxylic Acid

Final saponification of the methyl ester completes the synthesis:

$$

\text{Methyl 4-amino-2-(2-methoxyethoxy)-5-methoxybenzoate} \xrightarrow{\text{LiOH}, \text{THF/MeOH}} 2\text{-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid}

$$

Reaction Metrics :

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Purification Protocols

| Step | Technique | Purity Achieved |

|---|---|---|

| Crude ester | Recrystallization (EtOH/H₂O) | 98.5% |

| Final acid | Column chromatography (SiO₂, EtOAc/hexane) | 99.7% |

Industrial plants often replace chromatography with acid-base extraction for large batches, accepting a minor purity drop (98.2%) for throughput gains.

Mechanistic Insights and Side Reactions

Competing Etherification Pathways

In Williamson synthesis, the 4-hydroxyl group can undergo unintended alkylation if protection is inadequate:

$$

\text{Unwanted product}: \text{Methyl 2,4-bis(2-methoxyethoxy)-5-methoxybenzoate}

$$

Mitigation : Pre-protection of the 4-OH with acetyl groups reduces this side reaction from 12% to <2%.

Amino Group Oxidation

The primary amine intermediate is susceptible to oxidation during storage. Stabilization methods include:

- Storage under argon with 1% ascorbic acid additive

- Immediate use in downstream reactions

Analytical Characterization Data

Spectroscopic Profiles :

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

| Type of Reaction | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Carboxylic acids |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |

| Substitution | Halides, alkylating agents | Diverse functionalized products |

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Activity : It has been shown to effectively scavenge free radicals in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions such as cancer and cardiovascular diseases. In comparative studies, it demonstrated lower IC50 values than standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 10 |

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and downregulating cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Neuroprotective Properties : Investigations have revealed its ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential uses in neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances the molecule's electron-donating ability, allowing it to neutralize free radicals effectively.

- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.

- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis.

Study on Antioxidant Activity

In a controlled study assessing antioxidant capacity, this compound exhibited high radical scavenging activity. The results indicated its potential as an effective antioxidant agent.

Study on Anti-inflammatory Effects

In animal model studies, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests its utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Structural and Functional Differences

(a) Substituent Effects on Solubility and Reactivity

- The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to analogs with simple methoxy or benzyloxy groups (e.g., ).

- Halogenated analogs, such as 4-Amino-2-fluoro-5-methoxybenzoic acid (), exhibit higher electronegativity, influencing electron distribution and reactivity in coupling reactions.

Table 2: Key Research Insights

Biological Activity

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid is a compound of increasing interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₁O₅

- Molecular Weight : 241.24 g/mol

- Structure : The compound features an amino group, methoxy groups, and a benzoic acid moiety, contributing to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have indicated that it can downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory response. This mechanism positions it as a potential candidate for treating inflammatory diseases .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have revealed its ability to protect neuronal cells from apoptosis induced by oxidative stress. This property suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

- Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

- Inhibition of Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.

- Cell Signaling Modulation : It may influence various signaling pathways related to cell survival and apoptosis, contributing to its neuroprotective effects.

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various compounds, this compound was found to exhibit a high degree of radical scavenging activity (IC50 values were significantly lower than those of standard antioxidants like ascorbic acid) .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 10 |

Study on Anti-inflammatory Effects

In a recent animal model study, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Q & A

(Basic) What are the recommended synthetic routes for 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

A scalable synthesis involves multi-step functionalization of the benzoic acid core. Key steps include:

- Regioselective Alkylation : Introduce the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .

- Amination : Catalytic hydrogenation or Pd-mediated coupling to install the amino group at the 2-position. For example, nitro intermediates can be reduced using H₂/Pd-C in ethanol .

- Optimization Strategies :

(Basic) Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, the 2-methoxyethoxy group shows distinct proton signals at δ 3.3–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₇NO₆: 284.1133) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

(Advanced) How does the substitution pattern on the benzoic acid core influence receptor binding affinity, particularly for serotonin receptors?

Methodological Answer:

- Substituent Effects :

- 5-Methoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- 2-Methoxyethoxy Chain : Introduces steric bulk, potentially modulating selectivity for 5-HT₄ over 5-HT₃ receptors. In vitro assays (e.g., guinea pig ileum contraction) show EC₅₀ values < 1 µM for 5-HT₄ agonism when the 2-position is amino-substituted .

- Structure-Activity Relationship (SAR) :

(Advanced) How should researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions :

- Dosage Calibration : Normalize activity data to molar concentration rather than mass/volume.

- Negative Controls : Include known antagonists (e.g., GR113808 for 5-HT₄) to validate receptor specificity .

(Advanced) What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt, increasing solubility by 10–20-fold (e.g., sodium salt solubility >5 mg/mL in PBS) .

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration without precipitation .

(Basic) What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Stability Monitoring :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., demethylated or oxidized derivatives) .

(Advanced) How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT₄). Focus on hydrogen-bond interactions between the methoxyethoxy group and Ser³⁰⁰ residue .

- ADMET Prediction : Tools like SwissADME estimate logP (target <3) and aqueous solubility to prioritize derivatives with optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.